An In-depth Technical Guide to Tricyclodecenyl Propionate: Chemical Structure and Isomers
An In-depth Technical Guide to Tricyclodecenyl Propionate: Chemical Structure and Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclodecenyl propionate (B1217596) is a synthetic fragrance ingredient valued for its complex woody, fruity, and herbal aroma profile. This technical guide provides a comprehensive overview of its chemical structure, the constitutional and stereoisomers that comprise the commercial product, and detailed methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of fragrance chemistry, materials science, and drug development who are interested in the unique properties of this tricyclic ester.
Chemical Structure and Nomenclature
Tricyclodecenyl propionate is the product of the esterification of a tricyclodecenol with propionic acid. The tricyclic core is derived from dicyclopentadiene (B1670491) (DCPD), which imparts a rigid and complex three-dimensional structure. The general chemical formula for tricyclodecenyl propionate is C₁₃H₁₈O₂.[1]
The nomenclature for this compound can be complex due to the intricate ring system and the presence of multiple isomers. Common synonyms include:
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Cyclaprop[1]
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Verdyl Propionate[2]
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3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenyl propionate (mixture of isomers)
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Hexahydro-4,7-methanoinden-5(or 6)-yl propionate[1]
The IUPAC name for a principal isomer is 8-tricyclo[5.2.1.0²˒⁶]dec-3-enyl propanoate.[1]
Isomerism in Tricyclodecenyl Propionate
Commercial tricyclodecenyl propionate is not a single chemical entity but rather a mixture of several isomers.[3] This isomerism arises from two main sources: the position of the propionate group on the tricyclic ring system (constitutional isomerism) and the stereochemical orientation of this group (stereoisomerism).
Constitutional Isomers
The reaction of dicyclopentadiene with propionic acid can lead to the formation of different constitutional isomers, where the propionate group is attached to different carbon atoms of the tricyclodecenyl skeleton. The most common of these are the 5-yl and 6-yl propionate isomers, derived from the corresponding 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-ol and -6-ol.
Stereoisomers: Endo and Exo Forms
The bridged ring structure of the tricyclodecenyl moiety gives rise to stereoisomerism, specifically endo and exo isomers. This is a result of the orientation of the propionate substituent relative to the bicyclic system.
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Exo Isomer: The substituent is oriented on the opposite side of the smaller bridge.
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Endo Isomer: The substituent is oriented on the same side as the smaller bridge.
Therefore, the commercial product is a complex mixture of at least four primary isomers: endo-5-yl, exo-5-yl, endo-6-yl, and exo-6-yl tricyclodecenyl propionate. The exact ratio of these isomers can vary depending on the synthetic conditions.
Below is a diagram illustrating the relationship between the core structures.
Caption: Relationship between reactants and the resulting isomeric mixture.
Physicochemical Properties
The properties of tricyclodecenyl propionate are reported for the isomeric mixture.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₈O₂ | [1] |
| Molecular Weight | 206.28 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 276.15 °C (estimated) | |
| Density | ~1.05 g/cm³ | [2] |
| Refractive Index | 1.490 - 1.494 @ 20°C | |
| Flash Point | > 100 °C | |
| Purity | 98.00 to 100.00 % | |
| Odor Profile | Fruity, herbal, woody, jasmine, oily, basil | [4] |
Experimental Protocols
Synthesis of Tricyclodecenyl Propionate
The synthesis of tricyclodecenyl propionate is typically achieved through the acid-catalyzed addition of propionic acid to dicyclopentadiene.[3] The following is a representative laboratory-scale protocol based on literature descriptions.
Caption: A typical workflow for the synthesis of tricyclodecenyl propionate.
Materials:
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Dicyclopentadiene (DCPD)
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Propionic acid
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Trifluoromethanesulfonic acid (triflic acid) or other strong acid catalyst
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Sodium hydroxide (B78521) solution (for neutralization and purification)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
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Standard laboratory glassware for organic synthesis, including a multi-neck round-bottom flask, condenser, dropping funnel, and distillation apparatus.
Procedure:
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Reaction Setup: A multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and a thermometer is charged with propionic acid and a catalytic amount of triflic acid.
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Addition of Dicyclopentadiene: The mixture is heated to a temperature between 110 °C and 140 °C. Dicyclopentadiene is then added dropwise from the dropping funnel over a period of several hours, maintaining the reaction temperature.
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Reaction: After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 1 to 10 hours to ensure complete conversion.
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Work-up and Purification:
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The reaction mixture is cooled to room temperature.
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A base, such as a sodium hydroxide solution, is added to neutralize the acid catalyst.
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The excess propionic acid is removed by distillation under reduced pressure.
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The crude tricyclodecenyl propionate is then purified by fractional distillation under high vacuum to yield a colorless to pale yellow liquid.[3]
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Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of the isomeric mixture is expected to be complex. Key signals would include:
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A triplet and a quartet in the aliphatic region corresponding to the ethyl group of the propionate moiety.
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A complex multiplet in the region of the olefinic protons of the tricyclic ring system.
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A series of overlapping multiplets in the aliphatic region corresponding to the protons of the tricyclic skeleton.
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The chemical shift of the proton on the carbon bearing the propionate group would be expected to differ between the endo and exo isomers due to different shielding environments.
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-
¹³C NMR: The carbon NMR spectrum will also show a multitude of signals.
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A signal for the carbonyl carbon of the ester at around 170-180 ppm.
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Signals for the olefinic carbons in the tricyclic ring.
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A number of signals in the aliphatic region for the carbons of the tricyclic framework and the ethyl group of the propionate.
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The chemical shifts of the carbons in the vicinity of the propionate group will vary between the different constitutional and stereoisomers.
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of tricyclodecenyl propionate would be expected to show a molecular ion peak (M⁺) at m/z 206. Key fragmentation patterns would likely involve:
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Loss of the propionyloxy group.
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Loss of propionic acid.
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Retro-Diels-Alder fragmentation of the dicyclopentadiene skeleton.
The relative intensities of the fragment ions may differ between the isomers, potentially allowing for their differentiation, especially when coupled with a separation technique like gas chromatography (GC-MS).[5][6][7][8]
Applications
Tricyclodecenyl propionate is primarily used as a fragrance ingredient in a wide range of consumer products, including perfumes, soaps, detergents, and cosmetics. Its complex and long-lasting aroma makes it a valuable component in creating unique scent profiles. The rigid tricyclic structure also makes it a molecule of interest in materials science and as a building block for the synthesis of other complex organic molecules.
Conclusion
Tricyclodecenyl propionate is a commercially important fragrance ingredient with a rich and complex chemistry. Its synthesis from dicyclopentadiene and propionic acid results in an isomeric mixture, the composition of which is dependent on the reaction conditions. Understanding the nature of these isomers is crucial for controlling the final aroma profile and for any further applications of this versatile molecule. This guide provides a foundational understanding of the structure, isomerism, synthesis, and characterization of tricyclodecenyl propionate, serving as a valuable resource for scientific and industrial professionals.
References
- 1. Tricyclodecenyl propionate | C13H18O2 | CID 86579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]
- 4. tricyclodecenyl propionate, 17511-60-3 [thegoodscentscompany.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
